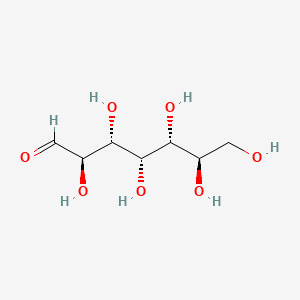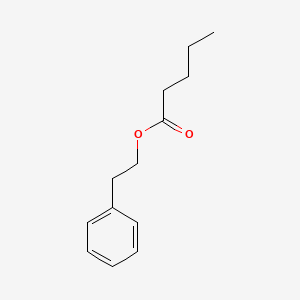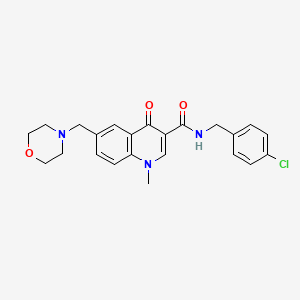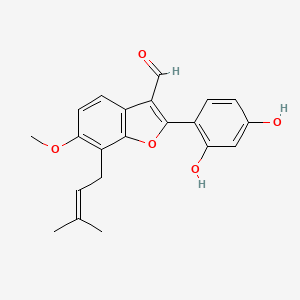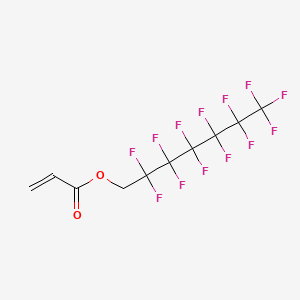
1,1-Dihydroperfluoroheptyl acrylate
Overview
Description
1,1-Dihydroperfluoroheptyl acrylate is a fluorinated acrylate compound that has gained significant attention in the scientific community due to its unique properties. This compound has been used in various scientific research applications, including as a monomer for the synthesis of various polymers.
Scientific Research Applications
Radical Polymerization
1,1-Dihydroperfluoroheptyl acrylate has been studied for its unique properties in radical polymerization. A study by Gubanov et al. (1979) focused on the kinetic study of radical polymerization of 1,1-dihydroperfluoroalkyl acrylates, including this compound. This research provides insights into the reaction kinetics and activation energies of these acrylates in polymerization processes (Gubanov et al., 1979).
Surface Properties of Copolymers
The copolymerization of this compound has been explored to enhance the surface properties of materials. A study by Grampel et al. (2001) demonstrated how copolymerizing this acrylate with other monomers, such as methyl methacrylate, significantly reduces the surface energy of coatings. This research has implications for developing materials with lower wettability and improved surface characteristics (Grampel et al., 2001).
X-Ray Photoelectron Spectroscopy (XPS) Studies
XPS has been utilized to study fluorinated acrylate polymers, including this compound. Kassis et al. (1996) investigated the surface characteristics of various fluorinated acrylate homopolymers using XPS, providing valuable information about their surface compositions and potential applications in areas requiring low surface energy materials (Kassis et al., 1996).
Fabrication of Fibres with Low Wettability
The use of this compound in fabricating fibers with low wettability was explored by Sletkina et al. (1997). Their research demonstrated that copolymers containing this acrylate could be used to impart oil- and acid-repellent properties to various fibers, offering potential applications in textile and material sciences (Sletkina et al., 1997).
Biochemical Analysis
Biochemical Properties
1,1-Dihydroperfluoroheptyl acrylate plays a significant role in biochemical reactions, particularly in the modification of surface properties of materials. It interacts with various enzymes, proteins, and other biomolecules to achieve its desired effects. For instance, it has been found to interact with poly(butadiene-co-methacrylic acid) and poly(vinyl chloride-co-vinylidene chloride) to form stable latexes . These interactions are primarily hydrophobic in nature, allowing the compound to decrease the wettability of surfaces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that when used in combination with unfluorinated polymers, it can significantly decrease the wettability of viscose fibers and materials, thereby affecting cellular interactions with these surfaces . This compound’s hydrophobic nature can also impact cell adhesion and proliferation on treated surfaces.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with various polymers, enhancing their hydrophobic properties. The compound’s molecular structure, which includes multiple fluorine atoms, contributes to its strong hydrophobic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that its hydrophobic properties can persist for extended periods, although some degradation may occur, affecting its efficacy . The stability of the compound in various formulations is crucial for its long-term application in industrial processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, but at higher doses, it can exhibit toxic effects. Studies have indicated that high doses can lead to adverse effects such as inflammation and tissue damage . It is essential to determine the optimal dosage to balance efficacy and safety in practical applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors to achieve its effects. The compound is metabolized through pathways that involve the formation of thioesters via propionyl-CoA transferase . This metabolic process is crucial for the detoxification and utilization of the compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Its distribution within biological systems is essential for understanding its overall impact on cellular functions.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVADKMAMZXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61910-85-8 | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61910-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80204488 | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
559-11-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M66NB3BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1-Dihydroperfluoroheptyl acrylate useful for modifying textiles?
A1: this compound (DHPFHA) is a fluorinated acrylate monomer. When grafted onto materials like cellulose, it imparts valuable properties like oil and water repellency. This is due to the low surface energy of the perfluoroalkyl chain in DHPFHA. []
Q2: What role does pH play in the grafting of this compound onto cellulose carbamate using hydrogen peroxide?
A3: The pH of the reaction medium significantly influences the grafting efficiency of DHPFHA onto cellulose carbamate when using hydrogen peroxide as an initiator. Studies indicate that slightly acidic conditions, specifically within the pH range of 5-6, provide the most favorable environment for grafting. [] In contrast, highly acidic (pH 2-4) or alkaline (pH 8-12) conditions result in significantly lower graft yields. This pH dependency likely relates to the reactivity of both the cellulose carbamate and the DHPFHA under different pH conditions, as well as the stability of the hydrogen peroxide initiator.
Q3: Can this compound be used to modify materials other than textiles?
A4: Yes, while the provided research focuses on textile modification, DHPFHA's ability to impart oil and water repellency makes it potentially valuable for other applications. One study explores grafting DHPFHA onto wood pulp. [] This suggests its potential use in creating moisture-resistant paper products or hydrophobic wood composites. Further research could explore its applicability in areas like coatings, packaging materials, and more.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



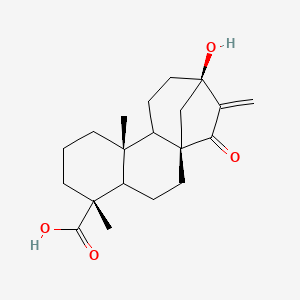
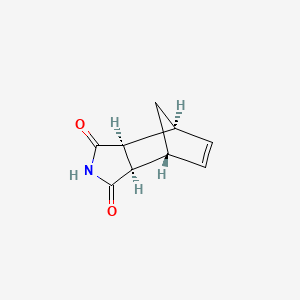


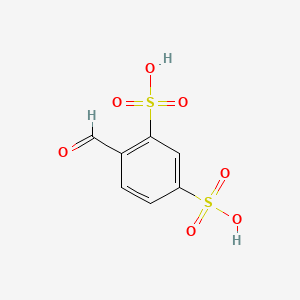
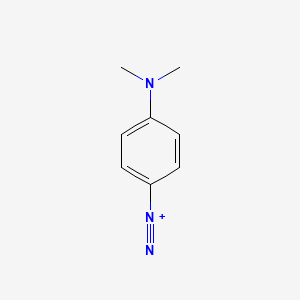
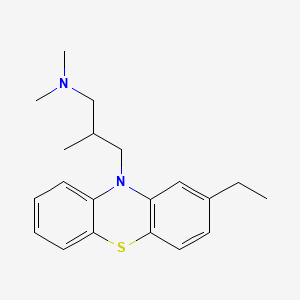
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1205490.png)
